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Compound Name: 5-Bromo-3-methylpyridin-2-amine

Cat. No.: B022881 Get Quote

Comparative Biological Activity of 5-Bromo-2-
methylpyridin-3-amine Derivatives
A comprehensive analysis of the enhanced biological profiles of derivatized compounds

compared to the parent scaffold.

This guide provides a detailed comparison of the biological activities of various derivatives of 5-

Bromo-2-methylpyridin-3-amine against the parent compound. The following sections present

quantitative data from experimental studies, detailed experimental protocols for the synthesis

and evaluation of these compounds, and visualizations of the key chemical synthesis

pathways. This information is intended for researchers, scientists, and professionals in the field

of drug development to facilitate further investigation and application of these compounds.

Quantitative Biological Activity Data
The biological activities of two series of 5-Bromo-2-methylpyridin-3-amine derivatives (series

2a-2i and 4a-4i) were evaluated for their biofilm inhibition against Escherichia coli and their

anti-thrombolytic properties. The data reveals that derivatization of the parent compound

significantly enhances its biological efficacy.

Biofilm Inhibition Activity
The ability of the synthesized derivatives to inhibit the formation of E. coli biofilms was

assessed. The results, summarized in the table below, indicate that several derivatives exhibit
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potent antibacterial activity.

Compound
Substituent on Phenyl
Ring

Biofilm Inhibition (%)[1][2]

Parent Cpd. - Data Not Provided

4f 4-thiomethyl 91.95

4a 2,4-dimethyl 87.36

4e 4-chloro 87.09

4i 4-nitro 86.48

4d 4-iodo 84.30

4b 3,5-dimethyl 83.90

4g 4-bromo 83.62

4c 4-methoxy 82.97

4h 3-iodo Lowest Activity

Notably, compound 4f, featuring a thiomethyl group, demonstrated the highest biofilm inhibition

at 91.95%.[1][2] A range of other derivatives also showed significant activity, with inhibition

values exceeding 80%.[2]

Anti-Thrombolytic Activity
The anti-thrombolytic (clot lysis) activity of the derivatives was also investigated. The results

highlight that specific structural modifications can impart significant fibrinolytic potential.
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Compound
Substituent on Phenyl
Ring

Clot Lysis (%)[1]

Parent Cpd. - Data Not Provided

4b 3,5-dimethyl 41.32

4g 4-bromo 29.21

4a 2,4-dimethyl 21.51

4c 4-methoxy Lowest Activity

Compound 4b, with a 3,5-dimethylphenyl substituent, exhibited the most potent anti-

thrombolytic activity, achieving a 41.32% clot lysis.[1] This suggests that the presence and

position of substituents on the aryl group significantly influence this biological activity.[2]

Experimental Protocols
The synthesis of the 5-Bromo-2-methylpyridin-3-amine derivatives and the assessment of their

biological activities were conducted following specific, detailed protocols.

Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives
(2a-2i)
These compounds were synthesized via a Suzuki cross-coupling reaction.[2]

Materials:

5-bromo-2-methylpyridin-3-amine (1)

Arylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-dioxane
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Water

Procedure:

In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g),

tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) were combined.

The mixture was stirred at room temperature for 30 minutes.

The respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and

water (0.5 mL) were added.

The reaction mixture was stirred at 85–95 °C for over 15 hours.

After cooling, the mixture was filtered and diluted with ethyl acetate (50 mL).

The organic layer was washed, dried, and concentrated to yield the crude product, which

was then purified.

Synthesis of N-[5-Aryl-2-methylpyridin-3-yl]acetamide
Derivatives (4a-4i)
This synthesis involved a two-step process starting with the acetylation of the parent amine

followed by a Suzuki coupling.

Step 1: Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (3)[2]

A solution of 5-bromo-2-methylpyridin-3-amine (2 g), acetic anhydride (1.95 g), and

acetonitrile (20 mL) was stirred at 60 °C under a nitrogen atmosphere.

A few drops of 96% H₂SO₄ were added, and stirring continued for 30 minutes.

The solvent was evaporated, and the mixture was cooled to room temperature.

Water was added dropwise to precipitate the product, which was then filtered, washed with

deionized water, and dried.

Step 2: Suzuki Cross-Coupling to Yield 4a-4i[2]
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N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) was reacted with various arylboronic acids in

the presence of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base.

The reaction was carried out in a 4:1 mixture of 1,4-dioxane and water at 85–95 °C.

Biofilm Inhibition Assay
The antibacterial activity was evaluated by measuring the inhibition of E. coli biofilm formation.

Procedure:

Bacterial cultures were grown in microtiter plates in the presence of the test compounds.

After an incubation period, the plates were washed to remove non-adherent bacteria.

The remaining biofilm was stained, and the absorbance was measured to quantify the extent

of biofilm formation.

The percentage of biofilm inhibition was calculated relative to a control group without the test

compound.

Anti-Thrombolytic Assay
The clot lysis activity was determined using human blood.

Procedure:

Venous blood was drawn from healthy volunteers and transferred to pre-weighed sterile

microcentrifuge tubes.

The blood was allowed to clot, and the serum was removed.

The weight of the clot was determined.

The test compounds were added to the tubes containing the clots and incubated.

After incubation, the remaining fluid was removed, and the tubes were re-weighed to

determine the weight of the lysed clot.
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The percentage of clot lysis was calculated.

Visualized Experimental Workflows
The following diagrams illustrate the synthetic pathways for the two series of 5-Bromo-2-

methylpyridin-3-amine derivatives.

5-Bromo-2-methylpyridin-3-amine (1) Arylboronic Acid,
Pd(PPh3)4, K3PO4 5-Aryl-2-methylpyridin-3-amines (2a-2i)Suzuki Coupling

Click to download full resolution via product page

Caption: Synthetic route to 5-Aryl-2-methylpyridin-3-amines (2a-2i).

5-Bromo-2-methylpyridin-3-amine (1) Acetic Anhydride,
H2SO4 N-[5-bromo-2-methylpyridin-3-yl]acetamide (3)Acetylation Arylboronic Acid,

Pd(PPh3)4, K3PO4 N-[5-Aryl-2-methylpyridin-3-yl]acetamides (4a-4i)Suzuki Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b022881#biological-activity-of-5-bromo-3-
methylpyridin-2-amine-derivatives-vs-parent-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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